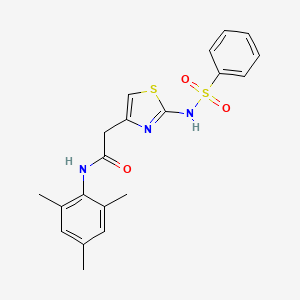
N-mesityl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-mesityl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide” is a chemical compound with the molecular formula C20H21N3O3S2 and a molecular weight of 415.53. It’s a derivative of thiazole, a class of compounds known for their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiazole derivatives are generally synthesized by coupling substituted 2-amino benzothiazoles with other compounds . The resulting intermediate compounds are then treated with other reagents to yield the final derivatives .Molecular Structure Analysis
Thiazoles are planar, five-membered heterocyclic compounds containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Applications De Recherche Scientifique
Antimicrobial Activity
Thiazole derivatives have been recognized for their potent antimicrobial properties. They can act against a broad spectrum of microorganisms, including bacteria and fungi. The presence of the thiazole ring in the molecular structure contributes to the compound’s ability to interfere with the microbial cell wall synthesis or protein synthesis, leading to the inhibition of microbial growth .
Antitumor and Cytotoxic Activity
Research has indicated that thiazole compounds can exhibit significant antitumor and cytotoxic activities. They can induce apoptosis in cancer cells and inhibit tumor growth. This is particularly relevant in the development of new chemotherapeutic agents that target specific cancer cell lines .
Anti-inflammatory Activity
The anti-inflammatory potential of thiazole derivatives makes them candidates for the treatment of chronic inflammatory diseases. They can modulate the inflammatory response by affecting various inflammatory pathways and mediators .
Neuroprotective Activity
Thiazoles have been studied for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. They may protect neuronal cells from damage caused by oxidative stress or excitotoxicity, which are common pathological features in conditions like Alzheimer’s disease .
Antidiabetic Activity
Some thiazole derivatives have been found to possess antidiabetic properties. They can influence insulin secretion or insulin sensitivity, making them potential therapeutic agents for managing diabetes mellitus .
Analgesic Activity
The analgesic properties of thiazole compounds allow them to be used in pain management. They can act on central or peripheral pain pathways to alleviate pain without the side effects associated with traditional analgesics .
Antioxidant Activity
Thiazole derivatives can also serve as antioxidants. They can neutralize free radicals and reduce oxidative stress, which is implicated in various diseases, including cardiovascular diseases and cancer .
Orientations Futures
Propriétés
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-13-9-14(2)19(15(3)10-13)22-18(24)11-16-12-27-20(21-16)23-28(25,26)17-7-5-4-6-8-17/h4-10,12H,11H2,1-3H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCSAFQLXPAQGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


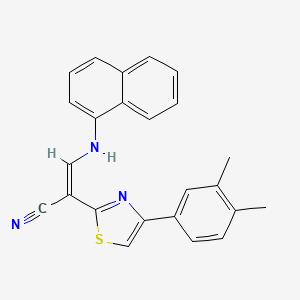

![S-[(2Z)-2-(4-chlorophenyl)sulfonylimino-2-(naphthalen-1-ylamino)ethyl] carbamothioate](/img/structure/B2890578.png)
![N-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2890579.png)
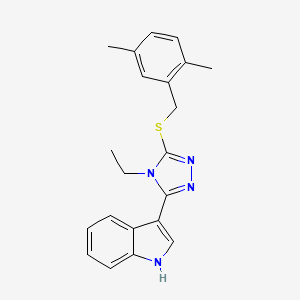
![N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide](/img/structure/B2890583.png)
![N'-[(3,5-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride](/img/structure/B2890586.png)
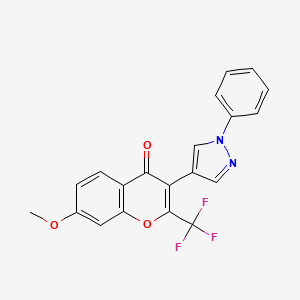
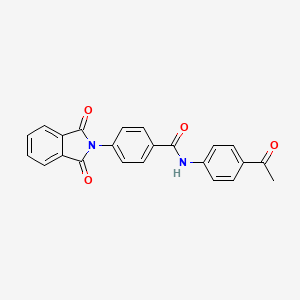
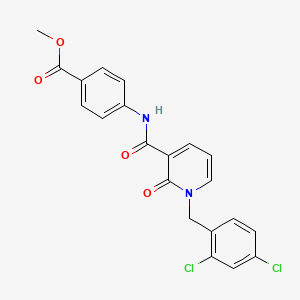
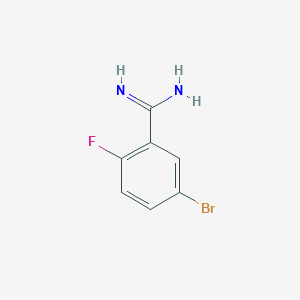

![6-Cyclopropyl-2-[1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2890595.png)